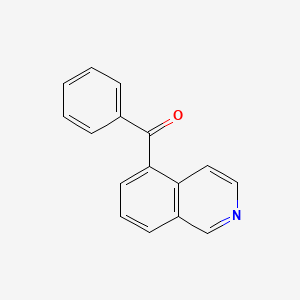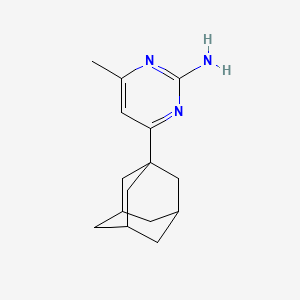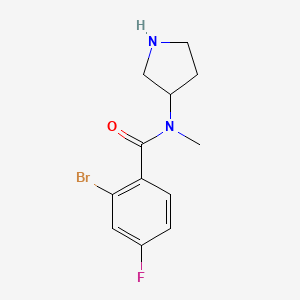![molecular formula C7H11F2N B1527044 cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole CAS No. 1251007-27-8](/img/structure/B1527044.png)
cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole
Overview
Description
cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole: is a fluorinated heterocyclic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole typically involves multiple steps, starting with the fluorination of a suitable precursor. One common approach is the fluorination of cyclopentanone derivatives using reagents such as Selectfluor or Deoxo-Fluor. The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and the use of specialized reactors to ensure consistent quality and yield. The choice of catalysts and solvents can significantly impact the efficiency of the synthesis, and ongoing research aims to optimize these parameters for large-scale production.
Chemical Reactions Analysis
Types of Reactions: cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of fluorine atoms, which can alter the reactivity of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for the oxidation of this compound.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles, such as sodium hydride (NaH) or alkyl halides.
Major Products Formed: The major products formed from these reactions include various fluorinated derivatives, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In the field of chemistry, cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole is used as a building block for the synthesis of more complex fluorinated molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: Fluorinated compounds are often used in biological studies to investigate the effects of fluorine substitution on biological systems. This compound can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: In medicinal chemistry, fluorinated compounds are known for their potential as pharmaceuticals. This compound may be explored for its therapeutic properties, including its ability to modulate biological targets.
Industry: The unique properties of fluorinated compounds make them valuable in various industrial applications, such as in the development of advanced materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole exerts its effects depends on its molecular targets and pathways. The presence of fluorine atoms can influence the binding affinity and selectivity of the compound towards specific biological targets. Research is ongoing to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Octahydrocyclopenta[c]pyrrole: The non-fluorinated analog of cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole.
cis-5,5-Difluorooctahydrocyclopenta[b]pyrrole: A structurally similar compound with a different ring fusion pattern.
cis-5,5-Difluorooctahydrocyclopenta[d]pyrrole: Another isomer with a different ring fusion pattern.
Uniqueness: this compound stands out due to its specific fluorine substitution pattern, which can significantly impact its chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3aS,6aR)-5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)1-5-3-10-4-6(5)2-7/h5-6,10H,1-4H2/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFKSNZDIHXZME-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2CC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2CC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid](/img/structure/B1526962.png)
amine](/img/structure/B1526963.png)
![2-[2,5-Dioxo-4-(propan-2-yl)-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid](/img/structure/B1526964.png)

![1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B1526966.png)






![3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B1526977.png)


